Cas no 2172110-52-8 (methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate)

methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate
- EN300-1284756
- methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate
- 2172110-52-8
-
- インチ: 1S/C9H18N2O2/c1-13-8(12)5-9(11)3-2-7(4-9)6-10/h7H,2-6,10-11H2,1H3
- InChIKey: OOTFOEQTYZNJAY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1(CCC(CN)C1)N)=O
計算された属性
- せいみつぶんしりょう: 186.136827821g/mol
- どういたいしつりょう: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 78.3Ų
methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284756-250mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1284756-100mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1284756-1000mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1284756-500mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1284756-10000mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1284756-2500mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1284756-1.0g |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284756-50mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1284756-5000mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 5000mg |
$2443.0 | 2023-10-01 |
methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
methyl 2-1-amino-3-(aminomethyl)cyclopentylacetateに関する追加情報
Professional Introduction to Methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate (CAS No. 2172110-52-8)
Methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate, a compound with the chemical identifier CAS No. 2172110-52-8, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate cyclic structure and functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.
The molecular framework of methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate consists of a cyclopentane ring substituted with both amino and hydroxymethyl functionalities. This unique arrangement provides a versatile scaffold for further chemical modifications, making it an attractive candidate for the synthesis of novel bioactive molecules. The presence of both primary and secondary amine groups offers multiple points for interaction with biological targets, which is a crucial factor in the design of pharmacophores.
In recent years, there has been a growing interest in the development of heterocyclic compounds for their role in modulating biological pathways. The cyclopentyl moiety in methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate is particularly noteworthy, as it is known to enhance binding affinity and metabolic stability in drug candidates. This structural feature has been extensively studied in the context of designing small-molecule inhibitors and agonists for various therapeutic applications.
One of the most compelling aspects of this compound is its potential utility in the synthesis of protease inhibitors. Proteases play a pivotal role in numerous physiological processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and infectious disorders. The dual amine functionality of methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate allows for the design of molecules that can selectively interact with specific protease active sites, thereby inhibiting their activity. Recent studies have demonstrated the efficacy of similar cyclic amine derivatives in targeting serine and threonine proteases, which are key enzymes in pathological pathways.
The pharmacokinetic properties of methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate are also of significant interest. The cyclopentane ring contributes to favorable solubility and bioavailability, while the amino and hydroxymethyl groups enhance binding interactions with biological targets. These characteristics make it an ideal candidate for further development into a lead compound for drug discovery programs. Preclinical studies have begun to explore its potential as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and have been implicated in conditions such as osteoarthritis and cancer metastasis.
Another area where this compound shows promise is in the development of antimicrobial agents. The structural motif present in methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate has been shown to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. This has led to investigations into its efficacy against multidrug-resistant bacterial strains, a growing concern in global healthcare. The dual functionality provided by the amino groups allows for multiple interactions with bacterial targets, potentially overcoming resistance mechanisms that arise from single-point mutations.
The synthetic methodologies employed in the preparation of methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate are also worth mentioning. The synthesis typically involves multi-step reactions starting from commercially available precursors such as cyclopentanone derivatives. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have been utilized to construct the complex cyclic framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.
In conclusion, methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate (CAS No. 2172110-52-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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